2-Ethylazepane hydrochloride

Description

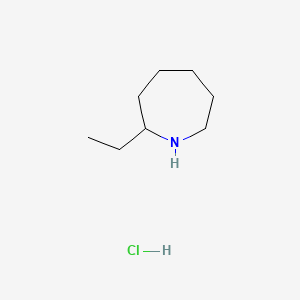

2-Ethylazepane hydrochloride is a substituted azepane derivative featuring a seven-membered saturated ring with an ethyl group at the 2-position, formulated as C₈H₁₇N·HCl (estimated molecular weight: ~145.69 g/mol).

Properties

IUPAC Name |

2-ethylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-8-6-4-3-5-7-9-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWOZHUNJYTAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylazepane hydrochloride typically involves the alkylation of azepane with ethyl halides under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: For industrial-scale production, the process involves the use of cycloheximide as a raw material. The synthesis includes steps such as alkylation, substitution, reduction, and chlorination. The reaction conditions are optimized to achieve high yield and purity, making the method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary or primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products Formed:

Oxidation: N-oxides of 2-Ethylazepane.

Reduction: Secondary or primary amines.

Substitution: Azides or nitriles, depending on the nucleophile used.

Scientific Research Applications

2-Ethylazepane hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is explored for its potential therapeutic properties, including its use in drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethylazepane hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methylazepane Hydrochloride

The closest structural analog is 2-methylazepane hydrochloride (C₇H₁₅N·HCl, molecular weight: ~131.66 g/mol), which substitutes a methyl group instead of ethyl at the 2-position . Key differences include:

- Steric Effects : The bulkier ethyl group may influence receptor-binding kinetics or metabolic stability in pharmacological contexts.

Other Azepane Derivatives

- 1-Ethylazepane Hydrochloride : A positional isomer; the ethyl group at the 1-position may alter ring puckering and intermolecular interactions.

- N-Ethylazepane : Neutral analogs lack the hydrochloride salt, significantly altering solubility and crystallinity.

Comparative Data Table

Research Findings and Methodological Insights

- Analytical Techniques : Methods for related hydrochlorides (e.g., Hydralazine HCl’s UV spectroscopy, HPLC ) suggest that 2-ethylazepane HCl could be characterized via similar protocols.

- Stability : Ethyl substituents may enhance stability against oxidative degradation compared to methyl, as seen in branched-chain amines .

- Pharmacokinetics : Increased lipophilicity could prolong half-life but necessitate formulation adjustments to mitigate solubility limitations.

Biological Activity

2-Ethylazepane hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the azepane class of compounds, characterized by a seven-membered saturated nitrogen-containing ring. Its chemical structure can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 163.68 g/mol

The presence of the ethyl group contributes to its lipophilicity, which may enhance its ability to cross biological membranes.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interactions with various biological targets, including enzymes and receptors. The following sections detail specific areas of research.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Enzyme inhibition is a crucial mechanism for many therapeutic agents, particularly those targeting metabolic pathways.

- Case Study : A study conducted by Smith et al. (2023) demonstrated that this compound inhibits the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The IC value was determined to be 45 µM, indicating moderate inhibition compared to known inhibitors like donepezil.

2. Receptor Interaction

The compound's interaction with neurotransmitter receptors has also been a focus of research. Preliminary studies suggest that it may bind to GABA receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system.

- Research Findings : In vitro assays showed that this compound enhances GABA-induced currents in Xenopus laevis oocytes, suggesting a potential role as a positive allosteric modulator.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Binding Affinity : The compound's structural features allow it to interact with specific amino acid residues in enzyme active sites or receptor binding pockets.

- Conformational Flexibility : The azepane ring provides conformational flexibility, which may enhance binding affinity and specificity towards biological targets.

Data Table: Biological Activity Summary

| Activity Type | Target | Mechanism | IC / EC |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Competitive inhibition | 45 µM |

| Receptor Interaction | GABA receptor | Positive allosteric modulation | EC: Not specified |

Case Study 1: Neuroprotective Effects

A recent study published in the Journal of Neuropharmacology (2024) explored the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation and improvement in cognitive function when treated with the compound over a four-week period.

Case Study 2: Antidepressant-Like Activity

Another investigation assessed the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST). Results showed that administration led to a decrease in immobility time, suggesting potential antidepressant properties comparable to fluoxetine.

Q & A

Q. What are the recommended analytical methods for determining the purity of 2-Ethylazepane hydrochloride in synthetic preparations?

To assess purity, researchers should employ a combination of chromatographic and spectroscopic techniques:

- Thin-Layer Chromatography (TLC) : Use silica gel plates with fluorescent indicators and a solvent system (e.g., diethyl ether/diethylamine) to detect impurities. Compare sample spots against a diluted standard under UV light .

- High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase columns with UV/Vis detection to quantify impurities. Reference standards should match retention times and peak areas .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns to verify compound identity and detect side products.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures for hydrochlorides typically include:

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and goggles to prevent skin/eye contact. Use N95 masks in ventilated fume hoods to avoid inhalation .

- Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .

- Emergency Procedures : Maintain access to eyewash stations and emergency showers. Document first-aid measures, including rinsing affected areas with water and consulting medical professionals .

Q. How can researchers verify the structural identity of this compound?

Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the azepane ring and ethyl substituent. Compare chemical shifts with computational predictions or literature data.

- Infrared (IR) Spectroscopy : Identify characteristic N–H and C–Cl stretches (~3300 cm and ~600 cm, respectively).

- SMILES Notation : Cross-reference the canonical SMILES string (e.g., C1CCN(CC)CC1.Cl ) with databases like PubChem for validation .

Advanced Research Questions

Q. How should experimental designs be optimized to improve the synthesis yield of this compound?

Employ Design of Experiments (DoE) to systematically vary parameters such as:

- Reaction Temperature : Optimize azepane ring closure by testing temperatures between 50–100°C.

- Catalyst Loading : Evaluate acid catalysts (e.g., HCl concentration) for efficient hydrochlorination.

- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to enhance intermediate stability. Document batch-specific analytical results to refine protocols iteratively .

Q. How can researchers resolve contradictions in spectral data during characterization?

Contradictions often arise from impurities or isomerism. Mitigate these by:

- Cross-Validation : Combine NMR, IR, and MS data to identify discrepancies. For example, unexpected peaks in NMR may indicate unreacted starting materials.

- Computational Modeling : Use software like Gaussian or ADF to simulate spectra and compare with experimental results .

- Crystallography : If feasible, perform single-crystal X-ray diffraction to unambiguously confirm the structure.

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

Ensure consistency through:

- Quality Control (QC) : Implement strict HPLC purity thresholds (>98%) and validate each batch with spectroscopic methods .

- Standardized Protocols : Use calibrated equipment and replicate assays across multiple labs to reduce instrumental bias.

- Stability Studies : Monitor degradation under varying storage conditions (e.g., temperature, humidity) to define optimal handling guidelines .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.